
3,4',5-三溴联苯
描述
3,4’,5-Tribromobiphenyl is a polybrominated biphenyl, a class of organic compounds characterized by the presence of bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various consumer products, including electronics, textiles, and plastic foams. Due to their persistence in the environment and potential toxicity, the use of polybrominated biphenyls has been restricted or banned in many regions .
科学研究应用
3,4’,5-Tribromobiphenyl has several applications in scientific research, including:
作用机制
Target of Action
The primary target of 3,4’,5-Tribromobiphenyl is the Aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator that plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
The activation of AhR leads to changes in the expression of target genes involved in various biochemical pathways. For instance, it regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It inhibits PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .
Pharmacokinetics
As a polybrominated biphenyl, it is likely to have low water solubility and high lipid solubility, leading to bioaccumulation in fatty tissues .
Result of Action
The activation of AhR by 3,4’,5-Tribromobiphenyl can lead to various molecular and cellular effects. It mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . It is also involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4’,5-Tribromobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation and can accumulate in the environment . Its use is banned or restricted in most areas due to its toxicity and persistence in the environment .
生化分析
Biochemical Properties
3,4’,5-Tribromobiphenyl plays a significant role in biochemical reactions, particularly through its interactions with various enzymes and proteins. One of the primary interactions is with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. When 3,4’,5-Tribromobiphenyl binds to AhR, it activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons.
Cellular Effects
3,4’,5-Tribromobiphenyl has notable effects on various cell types and cellular processes. It can interfere with human metabolism by producing highly reactive intermediates during detoxification or by binding to specific enzymes, receptors, and membranes . This interference can lead to metabolic disruption, affecting cell signaling pathways, gene expression, and cellular metabolism. Exposure to 3,4’,5-Tribromobiphenyl may cause symptoms such as nausea, abdominal pain, loss of appetite, joint pain, fatigue, and weakness .
Molecular Mechanism
The molecular mechanism of 3,4’,5-Tribromobiphenyl involves its binding interactions with biomolecules and its role as an enzyme activator. By binding to the AhR, 3,4’,5-Tribromobiphenyl activates the transcription of genes involved in xenobiotic metabolism . This activation leads to the production of enzymes that metabolize and detoxify harmful compounds. Additionally, 3,4’,5-Tribromobiphenyl can mediate toxic effects by disrupting normal cellular functions and inducing oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4’,5-Tribromobiphenyl can change over time. The compound’s stability and degradation are crucial factors in determining its long-term impact on cellular function. Studies have shown that 3,4’,5-Tribromobiphenyl can persist in the environment and accumulate in lipid-rich tissues, such as the liver and adipose tissue . This accumulation can lead to prolonged exposure and potential long-term effects on cellular health.
Dosage Effects in Animal Models
The effects of 3,4’,5-Tribromobiphenyl vary with different dosages in animal models. At lower doses, the compound may cause mild metabolic disruptions, while higher doses can lead to severe toxic effects. Studies have shown that high doses of 3,4’,5-Tribromobiphenyl can cause weight loss, skin disorders, and adverse effects on the liver, kidneys, and thyroid gland . These findings highlight the importance of understanding the dosage-dependent effects of this compound in animal models.
Metabolic Pathways
3,4’,5-Tribromobiphenyl is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for xenobiotic metabolism. The compound can be absorbed via oral, inhalation, and dermal routes and tends to accumulate in lipid-rich tissues due to its lipophilic nature . This accumulation can affect metabolic flux and alter metabolite levels, leading to potential health risks.
Transport and Distribution
Within cells and tissues, 3,4’,5-Tribromobiphenyl is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver, adipose tissue, and breast milk . This distribution pattern can influence the compound’s localization and accumulation, affecting its overall impact on cellular health.
Subcellular Localization
The subcellular localization of 3,4’,5-Tribromobiphenyl is primarily within the cell membrane . This localization can affect the compound’s activity and function, as it interacts with membrane-bound receptors and enzymes. The targeting signals and post-translational modifications that direct 3,4’,5-Tribromobiphenyl to specific compartments or organelles are essential for understanding its precise role in cellular processes.
准备方法
The synthesis of 3,4’,5-Tribromobiphenyl typically involves the bromination of biphenyl. This can be achieved through various methods, including:
Direct Bromination: Biphenyl is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide.
Electrophilic Aromatic Substitution: This method involves the use of bromine and a Lewis acid catalyst to facilitate the substitution of hydrogen atoms on the biphenyl ring with bromine atoms.
Industrial production methods for 3,4’,5-Tribromobiphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
化学反应分析
3,4’,5-Tribromobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 3,4’,5-Tribromobiphenyl can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in 3,4’,5-Tribromobiphenyl can be substituted with other functional groups through nucleophilic substitution reactions.
相似化合物的比较
3,4’,5-Tribromobiphenyl is part of a larger group of polybrominated biphenyls, which include compounds with varying numbers and positions of bromine atoms. Similar compounds include:
4,4’-Dibromobiphenyl: This compound has two bromine atoms attached to the biphenyl structure and is also used as a flame retardant.
2,2’-Dibromobiphenyl: Another dibrominated biphenyl with bromine atoms in different positions, used in similar applications.
Hexabromobenzene: A highly brominated compound used as a flame retardant and in other industrial applications.
The uniqueness of 3,4’,5-Tribromobiphenyl lies in its specific bromination pattern, which influences its chemical reactivity, environmental persistence, and biological effects .
属性
IUPAC Name |
1,3-dibromo-5-(4-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLLBFUHDNYTAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222712 | |
| Record name | 1,1'-Biphenyl, 3,4',5-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72416-87-6 | |
| Record name | 3,4',5-Tribromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072416876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 3,4',5-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4',5-Tribromobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4',5-TRIBROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O51T1CC66O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


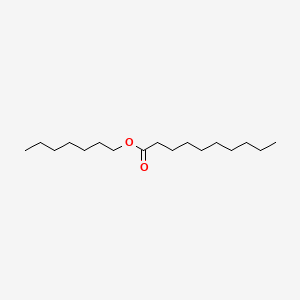
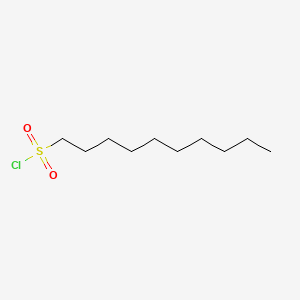
![Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1595930.png)
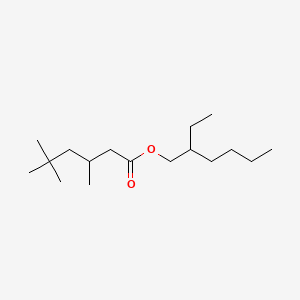
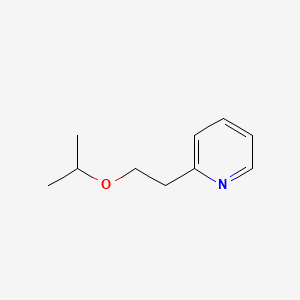
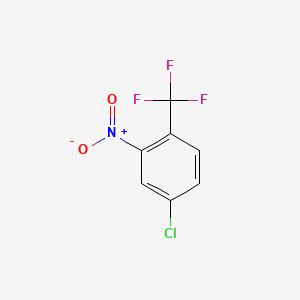
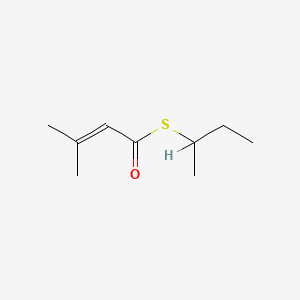
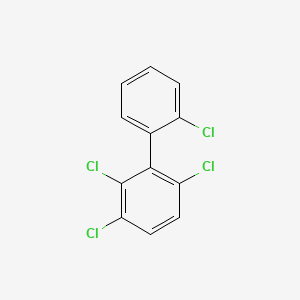

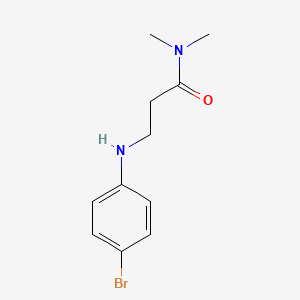
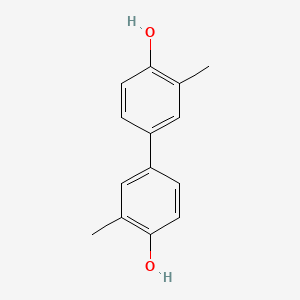
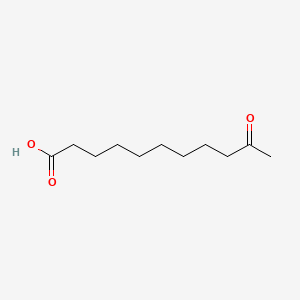
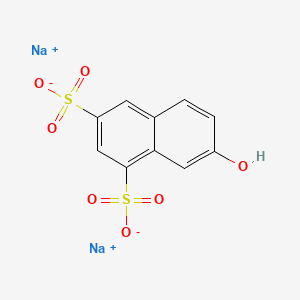
![N-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-7-oxo-7H-benzo[e]perimidine-4-carboxamide](/img/structure/B1595949.png)
